molecular formula C13H16ClNOS B2816707 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol hydrochloride CAS No. 1049803-03-3

1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol hydrochloride

Cat. No.: B2816707
CAS No.: 1049803-03-3
M. Wt: 269.79
InChI Key: CYXVBMUYLHZKAF-UHFFFAOYSA-N
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Description

1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol hydrochloride is a synthetic organic compound featuring a phenyl group, an ethanolamine backbone, and a thiophen-2-ylmethyl substituent. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmacological and structural studies.

Properties

IUPAC Name

1-phenyl-2-(thiophen-2-ylmethylamino)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS.ClH/c15-13(11-5-2-1-3-6-11)10-14-9-12-7-4-8-16-12;/h1-8,13-15H,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXVBMUYLHZKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCC2=CC=CS2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol hydrochloride typically involves the reaction of phenyl-2-ethanol with thiophen-2-ylmethylamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the pH is carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques are employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Various nucleophiles and electrophiles can be used to substitute different groups on the compound.

Major Products Formed:

  • Oxidation: Oxidation of the compound can lead to the formation of phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol oxide.

  • Reduction: Reduction reactions can produce 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Biological Activities

Research indicates that 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol hydrochloride possesses notable biological activities. These include:

  • Antimicrobial Properties : Studies have shown that the compound exhibits activity against various bacterial strains, making it a candidate for antibiotic development.
  • Antioxidant Effects : The presence of the thiophene ring contributes to its ability to scavenge free radicals, which is essential in preventing oxidative stress-related diseases.

Case Studies

Several case studies highlight the efficacy of this compound in therapeutic applications:

StudyFindings
Antimicrobial Activity Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli in vitro.
Antioxidant Potential Exhibited a significant reduction in reactive oxygen species (ROS) in cell culture models.

Polymeric Applications

The compound's unique structure allows it to be integrated into polymeric materials, enhancing their properties:

  • Conductive Polymers : this compound can be used to create conductive polymers beneficial for electronic applications.
  • Stabilizers in Coatings : Its chemical properties make it suitable as an additive in coatings to improve durability and resistance to environmental factors.

Topical Applications

The compound is gaining attention in the cosmetic industry due to its skin-beneficial properties:

  • Moisturizing Agents : Its ability to enhance skin hydration makes it a valuable ingredient in creams and lotions.
  • Anti-aging Formulations : The antioxidant properties contribute to formulations aimed at reducing signs of aging by protecting skin cells from damage.

Experimental Findings

Research on cosmetic formulations containing this compound has yielded promising results:

Formulation TypeKey Benefits
Moisturizers Improved skin hydration and barrier function.
Anti-aging Creams Significant reduction in wrinkle depth after 8 weeks of application.

Synthesis and Stability

The synthesis of this compound can be achieved through various methods, typically involving the reaction between thiophene derivatives and amino alcohols under controlled conditions. The hydrochloride form enhances solubility and stability, making it suitable for diverse applications.

Mechanism of Action

The mechanism by which 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenyramidol Hydrochloride

  • Structure: 1-Phenyl-2-(pyridin-2-ylamino)ethanol hydrochloride.
  • Key Differences : Replaces the thiophen-2-ylmethyl group with a pyridine ring.
  • Pharmacology: Acts as a muscle relaxant and analgesic.

Pyrazole Derivatives (e.g., 1-Phenyl-2-(1H-pyrazol-1-yl)ethan-1-ol Hydrochloride)

  • Structure : Features a pyrazole ring instead of the thiophen-2-ylmethyl group.
  • Synthesis: Prepared via nucleophilic substitution between 2-bromoacetophenone and trifluoromethylpyrazoles, yielding 53–69% (Table 1, ).
  • SAR : Pyrazole substituents (e.g., trifluoromethyl groups) influence steric and electronic properties, affecting binding affinity to ion channels .

α-Pyrrolidinohexanophenone (PV8) and Analogues

  • Structure : Contains a pyrrolidine ring and a ketone group.
  • Pharmacology: Stimulates dopamine release, similar to methamphetamine. The ketone group reduces metabolic stability compared to ethanolamine-based compounds like the target molecule .

Thiophene Fentanyl Hydrochloride

  • Structure : Shares a thiophene moiety but is part of a fentanyl opioid backbone.
  • Pharmacology : Binds to μ-opioid receptors with high affinity. The thiophene substitution may enhance lipophilicity and blood-brain barrier penetration compared to phenyl-only analogs .

PRE-084 Hydrochloride

  • Structure : Morpholine-containing cyclohexanecarboxylic acid ester.
  • Pharmacology : Selective σ1 receptor agonist. The morpholine ring provides conformational rigidity, contrasting with the flexible thiophen-2-ylmethyl group in the target compound .

Structural and Functional Data Table

Compound Molecular Formula Key Substituent Reported Activity Synthesis Yield (%)
Target Compound C₁₃H₁₆ClNOS Thiophen-2-ylmethyl N/A N/A
Phenyramidol Hydrochloride C₁₃H₁₅ClN₂O Pyridin-2-ylamino Muscle relaxant N/A
1-Phenyl-2-(1H-pyrazol-1-yl)ethanol C₁₁H₁₃N₂O Trifluoromethylpyrazole Ion channel modulation 53–69
PV8 (α-Pyrrolidinohexanophenone) C₁₆H₂₃NO Pyrrolidine Dopamine release agonist N/A
Thiophene Fentanyl Hydrochloride C₂₄H₂₆ClN₂OS Thiophene μ-opioid receptor agonist N/A

Key Research Findings

  • Synthetic Efficiency : Pyrazole and pyrrolidine derivatives are synthesized in moderate-to-high yields (53–98%) via nucleophilic substitution or reductive amination, suggesting feasible routes for the target compound .
  • Pharmacological Trends: Thiophene-containing compounds (e.g., Thiophene Fentanyl) exhibit enhanced lipophilicity and receptor affinity compared to phenyl-only analogs . Ethanolamine backbones (as in Phenyramidol) improve solubility and metabolic stability relative to ketone-based structures .
  • Safety Considerations: Thiophene derivatives may carry uncharacterized toxicological risks, as noted for Thiophene Fentanyl .

Biological Activity

1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H15NOSHClC_{13}H_{15}NOS\cdot HCl and a molecular weight of approximately 269.8 g/mol. It features a phenyl group, a thiophene ring, and an aminoethanol structure, which contribute to its biological properties and potential applications in various fields, including drug discovery and proteomics research.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : Preliminary studies suggest that compounds with similar structures can exhibit antiviral properties against various viruses, including influenza strains. While specific data for this compound remains limited, its structural analogs have shown promise in inhibiting viral replication .
  • Anticancer Potential : The compound's ability to interact with specific molecular targets suggests potential anticancer activity. Similar compounds have demonstrated efficacy against multiple cancer cell lines, indicating that this compound may also possess cytotoxic effects against cancer cells .
  • Enzyme Inhibition : Compounds containing thiophene moieties have been noted for their ability to inhibit various enzymes, which can be crucial for therapeutic applications. This includes inhibition of cyclooxygenases (COX), which are involved in inflammatory processes .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with phenyl-2-ethanol and thiophen-2-ylmethylamine.
  • Reaction Conditions : The reaction is usually carried out under acidic conditions (e.g., using hydrochloric acid) in solvents such as ethanol or methanol.
  • Purification : Post-reaction, the product is purified to enhance yield and purity, often utilizing recrystallization techniques.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
Hydralazine HydrochlorideContains a hydrazine moietyVasodilator; used for hypertension
1-(2-Thiophenyl)ethanolLacks phenyl substitutionFocused on thiophene interactions
2-AminoethanolSimple amino alcoholLimited complexity; lacks aromatic systems
ThiophenolContains thiol groupDifferent functional properties due to sulfur presence

This table highlights how the unique combination of functional groups in this compound may enhance its medicinal properties compared to structurally similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Anticancer Studies : Research has demonstrated that derivatives of thiophene-containing compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may also be effective in similar contexts .
  • Antiviral Research : Investigations into structurally related compounds have shown promising results against viral infections, indicating potential pathways for further research into the antiviral capabilities of this compound .

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